

A Comparative Guide: BIM-23190 Hydrochloride vs. Pasireotide for Acromegaly

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Compound of Interest

Compound Name: BIM-23190 hydrochloride

Cat. No.: B8144700

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For Researchers, Scientists, and Drug Development Professionals

Acromegaly, a rare endocrine disorder characterized by excessive growth hormone (GH) secretion, presents ongoing challenges in therapeutic management. Somatostatin receptor ligands (SRLs) are a cornerstone of medical therapy for this condition. This guide provides a detailed comparison of two such ligands: **BIM-23190 hydrochloride**, a selective SSTR2 and SSTR5 agonist, and pasireotide, a multi-receptor targeted SRL. While pasireotide is an established treatment, the development of BIM-23190 was discontinued, limiting the available clinical data. This comparison is based on available preclinical and clinical findings to inform research and drug development efforts.

Molecular Profile and Mechanism of Action

Both BIM-23190 and pasireotide are synthetic somatostatin analogs designed to mimic the inhibitory effects of endogenous somatostatin on GH secretion from pituitary adenomas. Their primary mechanism of action involves binding to somatostatin receptors (SSTRs) on somatotroph cells, which triggers intracellular signaling cascades that lead to the inhibition of adenylyl cyclase, reduced cyclic AMP (cAMP) levels, and subsequent suppression of GH synthesis and release.^[1]

The key difference between these two compounds lies in their SSTR binding profiles. Pasireotide is a multi-receptor ligand with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, and notably the highest affinity for SSTR5.^{[2][3][4]} In contrast, BIM-23190 is a selective agonist

with high affinity for SSTR2 and SSTR5.^{[5][6]} This differential receptor engagement may translate to distinct efficacy and side-effect profiles.

Quantitative Data Comparison

The following tables summarize the available quantitative data for **BIM-23190 hydrochloride** and pasireotide. It is important to note the disparity in the depth of available data, with extensive clinical trial information for pasireotide and primarily preclinical data for BIM-23190.

Table 1: Somatostatin Receptor Binding Affinity

Compound	SSTR1	SSTR2	SSTR3	SSTR4	SSTR5
BIM-23190 (K _i , nM)	No Data	0.34 ^{[5][6]}	No Data	No Data	11.1 ^{[5][6]}
Pasireotide (IC ₅₀ , nM)	9.3 ^{[3][4]}	1.0 ^{[3][4]}	1.5 ^{[3][4]}	>1000 ^{[3][4]}	0.16 ^{[3][4]}

Table 2: In Vitro Efficacy in Pituitary Adenoma Models

Compound	Cell Type	Effect	Quantitative Data
BIM-23190	Human somatotroph pituitary adenomas in primary culture	Inhibition of GH secretion	Inhibited GH secretion in 6 out of 13 tumors (range of inhibition 23-43%) ^[7]
Pasireotide	Primary cultures of human GH-secreting pituitary adenomas	Inhibition of GH secretion	Mean GH decrease of -37.1% ± 15.7% (10 nM for 72 hours) ^{[8][9]}
Rat GH3 pituitary tumor cells	Inhibition of GH secretion	Significant inhibition (-30% vs control) after 48 hours ^[10]	

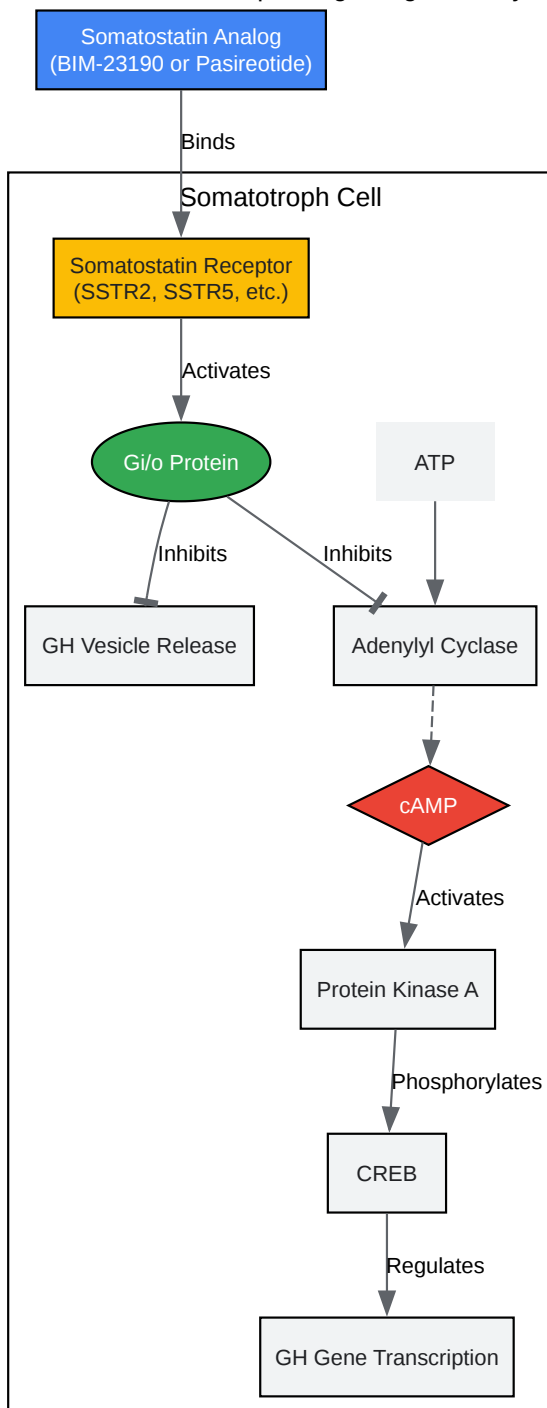
Table 3: In Vivo Efficacy (Tumor Volume Reduction)

Compound	Study Population/Model	Treatment Details	Tumor Volume Reduction
BIM-23190	Male athymic nude mice with C6 glioma xenografts	50 μ g/mouse , twice a day for 19 days	Significantly reduced tumor growth rate[5] [6]
Pasireotide	Patients with acromegaly (Phase II trial)	200-600 μ g s.c. twice daily for 3 months	>20% reduction in 39% of patients[11]
Patients with acromegaly (Phase III trial extension)	Pasireotide LAR 40 or 60 mg	Mean tumor volume reduction of 40%[12]	
Patients with acromegaly (real-world experience)	Pasireotide LAR	Reduction in 63% of evaluable patients[13]	

Signaling Pathways and Experimental Workflows

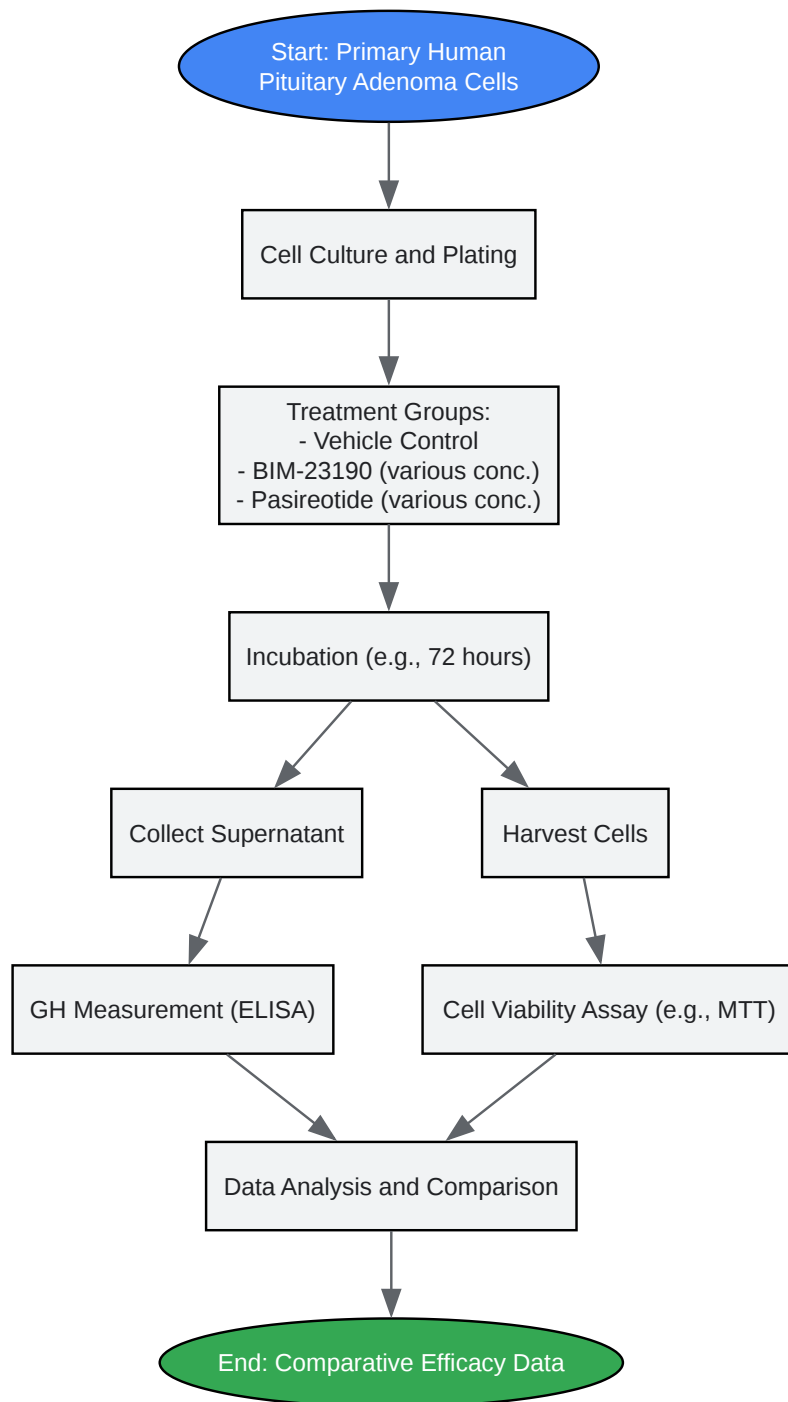
The following diagrams, generated using Graphviz, illustrate the key signaling pathway for somatostatin analogs and a typical experimental workflow for their comparison.

Somatostatin Receptor Signaling Pathway

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Somatostatin Receptor Signaling Pathway

Experimental Workflow for In Vitro Comparison

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In Vitro Comparison Workflow

Experimental Protocols

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to its receptor.

Objective: To determine the inhibitory constant (K_i) or the half-maximal inhibitory concentration (IC_{50}) of BIM-23190 and pasireotide for somatostatin receptor subtypes.

Materials:

- Cell membranes from cell lines stably expressing a single SSTR subtype (e.g., CHO-K1 or HEK293 cells).
- Radiolabeled somatostatin analog (e.g., ^{125}I -[Tyr11]-Somatostatin-14).
- Unlabeled competitor ligands (BIM-23190, pasireotide).
- Binding buffer (e.g., 50 mM HEPES, 5 mM $MgCl_2$, 1 mM $CaCl_2$, 0.2% BSA, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor ligand (BIM-23190 or pasireotide).
- Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
- Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
- Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

- Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The K_i value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.^{[4][14][15]}

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of a compound to inhibit the production of cAMP.

Objective: To assess the functional activity of BIM-23190 and pasireotide in inhibiting adenylyl cyclase.

Materials:

- Cell membranes from cells expressing SSTRs.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, pH 7.5).
- Forskolin (an adenylyl cyclase activator).
- BIM-23190 and pasireotide.
- cAMP detection kit (e.g., ELISA-based).

Procedure:

- Pre-incubation: Pre-incubate the cell membranes with increasing concentrations of BIM-23190 or pasireotide.
- Stimulation: Stimulate adenylyl cyclase activity by adding forskolin.
- Incubation: Incubate the reaction mixture for a defined period (e.g., 15 minutes at 30°C).
- Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
- cAMP Measurement: Measure the amount of cAMP produced using a commercially available kit.

- Data Analysis: Plot the percentage of adenylyl cyclase inhibition against the log concentration of the compound to determine the IC50 value.[16][17][18]

Discussion and Future Perspectives

The available data indicates that both BIM-23190 and pasireotide are potent somatostatin analogs with activity at SSTR2 and SSTR5, key receptors in the pathophysiology of acromegaly. Pasireotide's broader receptor profile, particularly its high affinity for SSTR5, has been a cornerstone of its clinical development and has demonstrated efficacy in patients who are inadequately controlled with first-generation, SSTR2-preferential SRLs.[12][13]

The preclinical data for BIM-23190 suggests it held promise as a selective SSTR2/SSTR5 agonist.[5][6] Its high affinity for SSTR2, comparable to that of pasireotide, combined with a significant affinity for SSTR5, could have offered a valuable therapeutic option. However, without clinical data, a direct comparison of its efficacy and safety profile with pasireotide in patients with acromegaly remains speculative. The discontinuation of its development likely stemmed from a variety of factors that are not publicly available.

For researchers and drug development professionals, the story of BIM-23190 and the success of pasireotide underscore the importance of the multi-receptor targeting approach in acromegaly. Future research could focus on developing novel SRLs with tailored receptor affinity profiles to optimize therapeutic benefit while minimizing side effects. Further investigation into the downstream signaling pathways activated by different SRLs at various SSTR subtypes could also unveil new therapeutic targets and strategies for the management of acromegaly.

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